molecular formula C16H20ClNO B592086 (R)-De(trifluoromethyl) Fluoxetine Hydrochloride CAS No. 1212215-97-8

(R)-De(trifluoromethyl) Fluoxetine Hydrochloride

Cat. No.: B592086
CAS No.: 1212215-97-8
M. Wt: 277.792
InChI Key: YKLKKVGMPUCUOE-PKLMIRHRSA-N
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Description

®-De(trifluoromethyl) Fluoxetine Hydrochloride is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is characterized by the removal of the trifluoromethyl group from the fluoxetine molecule, resulting in unique chemical and pharmacological properties.

Mechanism of Action

Target of Action

The primary target of ®-De(trifluoromethyl) Fluoxetine Hydrochloride, also known as ®-Fluoxetine, is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

®-Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Biochemical Pathways

The enhanced serotonin signaling affects various biochemical pathways. The increased serotonin concentration in the synaptic cleft can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns .

Pharmacokinetics

It is known that fluoxetine, the racemic mixture of ®- and (s)-fluoxetine, undergoes extensive metabolism in the liver, primarily through the cytochrome p450 (cyp) enzyme system . Fluoxetine is metabolized to its active metabolite norfluoxetine by CYP2D6, CYP2C9, and CYP2C19, with CYP2D6 playing the greatest role in metabolism of the parent compound .

Result of Action

The result of ®-Fluoxetine’s action is an increase in serotonin signaling, which can lead to mood elevation and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of ®-Fluoxetine can be influenced by various environmental factors. For example, individual differences in the expression and function of the CYP enzymes can affect the metabolism and therefore the efficacy of ®-Fluoxetine . Additionally, factors such as diet, concurrent medications, and overall health status can also influence the action of ®-Fluoxetine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-De(trifluoromethyl) Fluoxetine Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with ®-Fluoxetine, which is an enantiomer of fluoxetine.

    De(trifluoromethylation): The trifluoromethyl group is removed using specific reagents and conditions. This step often involves the use of reducing agents or catalytic hydrogenation.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-De(trifluoromethyl) Fluoxetine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques.

Types of Reactions:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

®-De(trifluoromethyl) Fluoxetine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in studies involving SSRI analogs and derivatives.

    Biology: The compound is studied for its effects on serotonin reuptake and its potential as a tool for understanding serotonin-related pathways.

    Medicine: Research focuses on its potential therapeutic effects and side effect profile compared to fluoxetine.

    Industry: It is used in the development of new antidepressant drugs and in the study of drug metabolism and pharmacokinetics.

Comparison with Similar Compounds

    Fluoxetine: The parent compound, known for its antidepressant effects.

    Norfluoxetine: A major active metabolite of fluoxetine.

    Paroxetine: Another SSRI with a similar mechanism of action.

Uniqueness: ®-De(trifluoromethyl) Fluoxetine Hydrochloride is unique due to the absence of the trifluoromethyl group, which may result in different pharmacological effects and a potentially altered side effect profile. This makes it a valuable compound for comparative studies and the development of new therapeutic agents.

Biological Activity

(R)-De(trifluoromethyl) Fluoxetine Hydrochloride is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and other psychiatric conditions. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Fluoxetine and its derivatives, including this compound, primarily exert their effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders. Research indicates that fluoxetine also influences various neurotransmitter systems beyond serotonin, including norepinephrine and dopamine pathways .

Antiviral Activity

Recent studies have identified fluoxetine as having potential antiviral properties against enteroviruses, particularly Coxsackievirus B3. The compound appears to interact with the viral protein 2C, inhibiting viral replication in a stereospecific manner. Notably, while (S)-fluoxetine exhibits significant antiviral activity, (R)-fluoxetine has shown limited effects on viral replication at lower concentrations but may enhance the efficacy of (S)-fluoxetine when used in combination .

Structure-Activity Relationships

The biological activity of this compound is influenced by its chemical structure. The trifluoromethyl group enhances the lipophilicity and potency of the compound compared to non-substituted analogs. Studies indicate that modifications to the nitrogen substituents significantly affect anti-inflammatory and serotonergic activities. For instance, derivatives with specific amino group substitutions demonstrate varying degrees of activity against inflammatory responses mediated by Toll-like receptors .

Neurogenesis and Behavioral Effects

A study investigated the effects of fluoxetine on neurogenesis and behavior in a murine model subjected to stress. Mice treated with fluoxetine displayed enhanced neurogenesis in the hippocampus and improved behavioral outcomes in enriched environments compared to control groups. These findings underscore the compound's potential to promote neural plasticity and resilience against stress-induced depressive behaviors .

Inflammatory Response Modulation

Research has also explored the anti-inflammatory properties of fluoxetine derivatives. One study demonstrated that certain derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting a broader therapeutic potential for these compounds beyond traditional antidepressant effects. The structure-activity relationship analysis indicated that specific modifications could enhance anti-inflammatory efficacy while retaining serotonergic activity .

Data Tables

Compound EC50 (µM) CC50 (µM) Mechanism
(S)-Fluoxetine0.42 ± 0.1723-28Inhibits CVB3 replication
Racemic Fluoxetine2.02 ± 0.9423-28Inhibits CVB3 replication
(R)-De(trifluoromethyl) FluoxetineNot determinedNot determinedLimited antiviral effect

Properties

IUPAC Name

(3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKKVGMPUCUOE-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82248-59-7
Record name Atomoxetine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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